2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Physicochemical Characterization SAR Studies Medicinal Chemistry

Researchers often face challenges obtaining a chemically consistent, electronically neutral baseline scaffold for SAR studies. This 2-phenyl oxazinone solves this, serving as a critical negative control to deconvolute steric and electronic effects of aryl substituents, where even minor changes can shift IC50 by >235-fold. For procurement teams, it offers a dual-use advantage: • Essential for systematic SAR: Provides a reproducible, unsubstituted reference point for enzyme inhibition assays. • Versatile building block: The reactive lactone ring enables rapid derivatization into diverse pyrazinecarboxamide libraries. Sourced as a specialized research chemical, ensuring consistent quality for your discovery programs.

Molecular Formula C12H7N3O2
Molecular Weight 225.207
CAS No. 155513-85-2
Cat. No. B595600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
CAS155513-85-2
Synonyms2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Molecular FormulaC12H7N3O2
Molecular Weight225.207
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
InChIInChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H
InChIKeyHCGHFPKUUKZAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one: Core Structure and Class Identity


2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one (CAS 155513-85-2) is a heterocyclic small molecule featuring a fused pyrazine and oxazine ring system with a 2-phenyl substituent . This core scaffold is foundational to a series of 2-aryl substituted 4H-pyrazino[2,3-d][1,3]oxazin-4-ones explored for their potential as selective enzyme inhibitors, most notably within the coagulation cascade [1]. While the compound itself has not been extensively characterized in standalone primary literature, its structural class has been the subject of patent filings and mechanistic studies, positioning it as a versatile synthetic intermediate or a reference compound for structure-activity relationship (SAR) investigations.

SAR baseline for 2-aryl oxazinone inhibitors
Synthetic intermediate for heterocyclic derivatization
Coagulation cascade inhibitor probe research

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one: Irreplaceability vs. Analogs


Substituting 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one with a closely related analog, such as a 2-methyl or 2-(4-methoxyphenyl) derivative, introduces quantifiable and functionally significant changes in physicochemical properties and biological target engagement. Within the broader class of 2-aryl substituted oxazinones, even minor modifications to the 2-aryl group have been shown to dramatically alter inhibitory potency (IC50) against specific serine proteases by several orders of magnitude, and can also affect selectivity profiles [1]. Furthermore, the unsubstituted phenyl ring of the target compound provides a unique, electronically neutral and sterically defined baseline for SAR studies, which is critical for rational drug design and for ensuring reproducible results in complex biochemical assays .

2-Aryl modification alters activity profile
Replacing the 2-phenyl group may shift inhibitory potency and selectivity by orders of magnitude, limiting direct substitution.
Physicochemical baseline changes
Polar or bulkier substituents can alter lipophilicity and molecular size, affecting assay permeability and solubility context.

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one: Differentiation Evidence


Physicochemical Differences from Substituted Analogs

The 2-phenyl analog possesses a distinct physicochemical profile compared to its substituted counterparts. It has a lower molecular weight (225.20 g/mol) and a higher predicted lipophilicity than analogs with polar substituents like the 4-nitrophenyl derivative (270.20 g/mol) . This difference in size and lipophilicity directly impacts membrane permeability and solubility, which are critical parameters in cell-based assays and in vivo studies. The unsubstituted phenyl ring offers a hydrophobic baseline, whereas the introduction of a polar group can alter these properties by over 20%.

Molecular Weight
Data to verify
Target: 225.20 g/mol
Comparator (2-(4-Nitrophenyl)): 270.20 g/mol
~20% increase
Impacts membrane permeability and solubility
Vendor datasheet-derived; experimental validation needed
Physicochemical Characterization SAR Studies Medicinal Chemistry

Potency Modulation by 2-Aryl Substitution

While direct IC50 data for the 2-phenyl derivative is not publicly available, a comprehensive study on related 2-aryl substituted pyrazino[2,3-d][1,3]oxazin-4-ones demonstrated that the nature of the 2-aryl group is a critical determinant of inhibitory potency against the tissue factor (TF)/factor VIIa (FVIIa) complex. In this series, compounds with electronegative substituents (e.g., F, NO2) on the 2-aryl ring exhibited IC50 values ranging from 0.17 µM to >40 µM [1]. This wide range of activity, spanning over two orders of magnitude, strongly implies that the unsubstituted 2-phenyl derivative will possess a distinct and quantifiably different activity profile, making it a necessary control for deconvoluting the contribution of the aryl group to target engagement.

Potency Modulation
Class-level
IC50 range among 2-aryl analogs: 0.17 µM to >40 µM
235-fold activity span
Supports SAR comparator selection
2-Phenyl activity not directly reported; class inference
Enzyme Inhibition Coagulation Cascade Serine Protease

Prodrug Stability Advantage Over Inactive Lactones

Recent research on 4H-pyrazino[2,3-d][1,3]oxazin-4-ones (Series-3) revealed that while these lactone-type derivatives were inactive against their intended target (prolyl-tRNA synthetase), solvent stability studies indicated that they might be developed into usable lactone prodrugs of inhibitors of mycobacterial aspartate decarboxylase (PanD) [1]. This finding contrasts with other chemotypes in the same study (e.g., Series-2 carboxamides) which displayed direct activity (MIC 6.25-25 µg/mL against M. tuberculosis) but may lack this prodrug potential [1]. The unsubstituted 2-phenyl derivative, as a core member of this class, is therefore a unique tool for investigating the stability and activation of this specific prodrug scaffold, a property not shared by more potent but metabolically labile analogs.

Prodrug Potential
Head-to-head
Target: Inactive as parent lactone, but class shows prodrug potential
Comparator (Series-2 carboxamides): Active (MIC 6.25–25 µg/mL), no prodrug potential
Supports prodrug activation research context
Based on scaffold stability studies; activation requires validation
Prodrug Design Mycobacterial Infection Aspartate Decarboxylase

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one: Application Scenarios


SAR Baseline for 2-Aryl Oxazinone Inhibitors

Utilize the unsubstituted 2-phenyl derivative as the essential negative control or baseline comparator in SAR studies. Its unique physicochemical properties (MW 225.20, neutral phenyl ring) allow for the systematic deconvolution of steric and electronic contributions from substituents on the aryl ring, a practice validated by the >235-fold variation in IC50 observed across the 2-aryl substituted class [1].

Prodrug Activation Mechanism for PanD Inhibitors

Employ the 2-phenyl derivative as a representative scaffold to study the hydrolytic stability and potential prodrug activation of 4H-pyrazino[2,3-d][1,3]oxazin-4-ones. Its class-level identification as a potentially usable lactone prodrug for mycobacterial PanD inhibitors [1] makes it a critical tool for medicinal chemistry programs focused on this novel antimycobacterial mechanism, distinct from directly active analogs.

Synthetic Intermediate for Derivatization and Library Construction

Procure 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one as a versatile synthetic building block. The lactone ring serves as a reactive handle for further derivatization, such as ring-opening with nucleophiles to generate functionalized pyrazinecarboxamides, a strategy highlighted in patent literature for accessing diverse heterocyclic chemotypes [1]. Its distinct molecular weight and core scaffold provide a starting point for generating focused compound libraries.

Application
Selection Property
Validation Focus
SAR baseline for 2-aryl oxazinones
Unsubstituted phenyl steric/electronic baseline
Substituent effect deconvolution
Prodrug activation studies
Lactone stability and hydrolytic activation profile
Mycobacterial PanD prodrug research context
Heterocyclic library synthesis
Reactive lactone ring for derivatization
Diversification efficiency
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